An In-Depth Technical Guide to the Structure of Lacto-N-neoDiFucohexaose I
An In-Depth Technical Guide to the Structure of Lacto-N-neoDiFucohexaose I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex human milk oligosaccharide (HMO). The document details its chemical composition, structural formula, and the analytical techniques employed for its characterization, including relevant quantitative data and experimental methodologies.
Core Structure and Chemical Identity
Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide composed of six monosaccharide units: two L-fucose (Fuc), two D-galactose (Gal), one N-acetyl-D-glucosamine (GlcNAc), and one D-glucose (Glc) molecule. Its systematic name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.
The established chemical structure is:
Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc [1][2]
This structure is characterized by a lacto-N-neotetraose core elongated with two fucose residues. One fucose is linked α1,2 to the terminal galactose, and the other is linked α1,3 to the N-acetylglucosamine.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃₈H₆₅NO₂₉ | [1][3] |
| Molecular Weight | 999.91 g/mol | [1] |
| Monoisotopic Mass | 999.364 Da | |
| CAS Number | 62469-99-2 |
Experimental Protocols for Structural Elucidation
The structural determination of Lacto-N-neoDiFucohexaose I relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of LNnDFH I, which aids in confirming its sequence and branching.
2.1.1. MALDI-TOF Mass Spectrometry Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used for the initial characterization of HMOs.
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Sample Preparation : The oligosaccharide sample is dissolved in deionized water. An aliquot of the sample solution is mixed with a matrix solution, typically 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile (B52724) mixture. This mixture is then spotted onto a MALDI target plate and allowed to air dry, co-crystallizing the sample and matrix.
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Instrumentation : A MALDI-TOF mass spectrometer is used in positive ion mode.
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Data Acquisition : The instrument is calibrated using a known standard. The laser is fired at the sample spot, causing desorption and ionization of the analyte. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined. For LNnDFH I, the sodiated molecule ([M+Na]⁺) is observed at an m/z of approximately 1021.
2.1.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
ESI-MS/MS provides more detailed structural information through fragmentation analysis.
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Sample Infusion : The purified oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of a modifying salt (e.g., sodium acetate) to promote the formation of sodiated adducts. This solution is then infused into the ESI source at a constant flow rate.
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Instrumentation : A quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer equipped with an ESI source is used.
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Data Acquisition : The mass spectrometer is operated in positive ion mode. In the first stage (MS1), the parent ion of interest (e.g., m/z 1021 for [LNnDFH I + Na]⁺) is isolated. This parent ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragment ions are then analyzed in the second stage (MS2) of the mass spectrometer.
2.1.3. Mass Spectrometry Fragmentation Data
The fragmentation of sodiated Lacto-N-difucohexaose I has been studied. A major fragmentation pathway involves the loss of a fucose residue.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment | Reference |
| 1021 ([M+Na]⁺) | 876 | 146 (Fucose) | [Hex₃HexNAc₁Fuc₁ + Na]⁺ |
This primary fragmentation confirms the presence of a terminal fucose residue that is readily cleaved. Further fragmentation can provide more detailed information about the linkages and sequence of the remaining monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β), glycosidic linkages, and the sequence of monosaccharides. Due to the complexity of the LNnDFH I molecule, a suite of 1D and 2D NMR experiments is required for full assignment of the proton (¹H) and carbon (¹³C) signals.
2.2.1. General NMR Experimental Protocol
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Sample Preparation : A few milligrams of the purified oligosaccharide are dissolved in deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, is added for chemical shift referencing.
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Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient signal dispersion.
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Data Acquisition : A series of 1D and 2D NMR spectra are acquired. These typically include:
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1D ¹H NMR : Provides an overview of the proton signals.
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2D ¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons within each monosaccharide ring system.
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2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin systems for each monosaccharide residue.
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2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.
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2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for determining the glycosidic linkages between monosaccharide units.
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2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which helps to confirm the glycosidic linkages and provides insights into the 3D conformation of the molecule.
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Biological Context and Synthesis
Biological Significance
Lacto-N-neoDiFucohexaose I is a human milk oligosaccharide, a class of compounds known for their significant biological activities in infants. While specific signaling pathways for LNnDFH I have not been detailed in the available literature, HMOs, in general, are known to:
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Act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium.
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Inhibit the adhesion of pathogenic bacteria and viruses to the intestinal epithelium, thereby reducing the risk of infections.
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Modulate the infant's immune system.
One study has noted that Lacto-N-difucohexaose I, which possesses a Lewis b blood group antigen structure, binds to Helicobacter pylori.
Enzymatic Synthesis Workflow
An enzymatic synthesis of Lacto-N-difucohexaose I has been described, providing a potential route for its production for research and therapeutic applications. The process involves a multi-step enzymatic cascade.
